molecular formula C11H13ClN2O3 B6181584 4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride CAS No. 2613381-67-0

4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride

Cat. No. B6181584
CAS RN: 2613381-67-0
M. Wt: 256.7
InChI Key:
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Description

“4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzoxazole, a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives are synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular formula of “4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride” is C11H12N2O3 . Benzoxazole is a bicyclic planar molecule .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride” is 256.69 . It is a powder at room temperature .

Mechanism of Action

While the specific mechanism of action for “4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride” is not mentioned in the resources, benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Given the wide range of biological activities exhibited by benzoxazole derivatives, they are likely to continue to be a focus of research in medicinal chemistry . Further studies could explore the potential applications of “4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride” in various fields, including pharmaceuticals and industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride involves the reaction of 2-aminobenzoic acid with butyric anhydride to form 4-(butanoylamino)benzoic acid. This intermediate is then reacted with 2-amino-phenol to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "butyric anhydride", "2-amino-phenol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-aminobenzoic acid is reacted with butyric anhydride in the presence of a catalytic amount of hydrochloric acid to form 4-(butanoylamino)benzoic acid.", "Step 2: The intermediate 4-(butanoylamino)benzoic acid is then reacted with 2-amino-phenol in the presence of sodium hydroxide to form 4-[(1,3-benzoxazol-2-yl)amino]butanoic acid.", "Step 3: The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid in diethyl ether/ethyl acetate followed by recrystallization from water." ] }

CAS RN

2613381-67-0

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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